1,2,4-Thiadiazole-3-sulfonamide
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Description
1,2,4-Thiadiazole-3-sulfonamide is a useful research compound. Its molecular formula is C2H3N3O2S2 and its molecular weight is 165.19. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,2,4-Thiadiazole-3-sulfonamide is a versatile compound widely studied in medicinal chemistry Thiadiazole derivatives have been known to interact strongly with various biological targets due to their mesoionic character . These compounds exert a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial activities .
Mode of Action
It is known that the mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.
Biochemical Pathways
Thiadiazole derivatives have been shown to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that thiadiazoles are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
Given the broad spectrum of biological activities exerted by thiadiazole derivatives, it is likely that the compound’s action results in a variety of cellular effects .
Action Environment
It is known that the synthesis of thiadiazole derivatives can be influenced by environmental conditions . For example, an environmentally benign, metal- and catalyst-free protocol has been developed for the conversion of thioamides to the corresponding 1,2,4-thiadiazole derivatives with chloranil under ultrasound irradiation in water at room temperature .
Biochemical Analysis
Biochemical Properties
1,2,4-Thiadiazole-3-sulfonamide has been found to interact with various biomolecules, contributing to its potential as an anticancer agent . The compound’s mesoionic character allows it to cross cellular membranes and interact strongly with biological targets
Cellular Effects
The cellular effects of this compound are primarily related to its potential anticancer activities . It has been evaluated for its cytotoxic effects on multiple human cancer cell lines
Molecular Mechanism
Studies have suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1,2,4-thiadiazole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2S2/c3-9(6,7)2-4-1-8-5-2/h1H,(H2,3,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUQZLGMVDQWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NS1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.